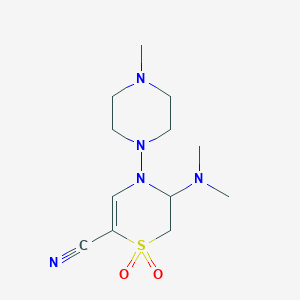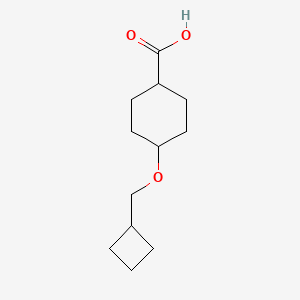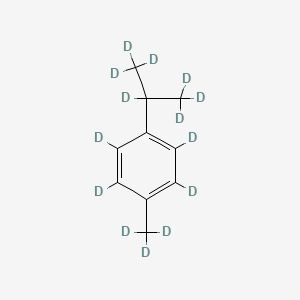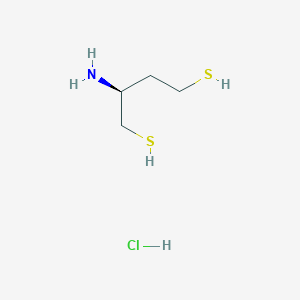![molecular formula C16H16ClN3 B1458460 [4-(2-Phényl-1H-imidazol-1-yl)benzyl]amine chlorhydrate CAS No. 1820685-93-5](/img/structure/B1458460.png)
[4-(2-Phényl-1H-imidazol-1-yl)benzyl]amine chlorhydrate
Vue d'ensemble
Description
“[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Applications antibactériennes et antimycobactériennes
Les dérivés de l'imidazole, y compris le [4-(2-Phényl-1H-imidazol-1-yl)benzyl]amine chlorhydrate, ont montré des propriétés antibactériennes et antimycobactériennes prometteuses. Ces composés peuvent être synthétisés et évalués pour leur efficacité contre diverses souches bactériennes, y compris celles résistantes aux médicaments. Par exemple, ils peuvent être testés contre Mycobacterium tuberculosis, l'agent causal de la tuberculose, en utilisant des médicaments de référence comme la rifampicine pour une analyse comparative .
Activités anti-inflammatoires et antitumorales
La partie imidazole est une structure centrale dans de nombreuses molécules pharmacologiquement actives présentant des activités anti-inflammatoires et antitumorales. La recherche peut être orientée vers la synthèse de nouveaux dérivés de l'imidazole et l'évaluation de leur potentiel à inhiber les voies inflammatoires et la prolifération des cellules cancéreuses. Cela pourrait conduire au développement de nouveaux agents thérapeutiques pour le traitement des maladies inflammatoires chroniques et de diverses formes de cancer .
Effets antidiabétiques
Il a été rapporté que les composés contenant de l'imidazole présentaient des effets antidiabétiques. Les études scientifiques peuvent explorer le potentiel du this compound à moduler les niveaux de glucose dans le sang et à améliorer la sensibilité à l'insuline. Ces recherches pourraient contribuer à la découverte de nouveaux traitements pour le diabète sucré .
Propriétés antivirales et antioxydantes
La recherche sur les propriétés antivirales et antioxydantes des dérivés de l'imidazole est un autre domaine prometteur. Ces composés peuvent être synthétisés et testés pour leur capacité à inhiber la réplication virale et à réduire le stress oxydatif dans les cellules. Cela pourrait avoir des implications pour le traitement des infections virales et des maladies associées aux dommages oxydatifs .
Utilisations anti-amibiennes et antihelminthiques
Le cycle imidazole est connu pour ses activités anti-amibiennes et antihelminthiques. Des études peuvent se concentrer sur l'application du this compound dans le traitement des infections parasitaires causées par les amibes et les helminthes. Cela pourrait conduire au développement de médicaments plus efficaces pour lutter contre les maladies parasitaires .
Inhibition de la détection de quorum
La détection de quorum (QS) est un mécanisme utilisé par les bactéries pour réguler l'expression des gènes en fonction de la densité de la population. Les dérivés de l'imidazole peuvent être étudiés pour leur capacité à perturber les voies QS, réduisant ainsi la virulence bactérienne et la résistance aux antibiotiques. Ces recherches pourraient ouvrir la voie à de nouvelles stratégies antibactériennes qui ne dépendent pas des antibiotiques traditionnels, réduisant potentiellement le taux de développement de la résistance .
Mécanisme D'action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components .
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)



![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)


![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)


